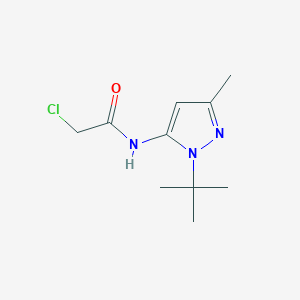
2-Amino-5-Fluor-pyridin-3-carbaldehyd
Übersicht
Beschreibung
2-Amino-5-fluoro-pyridine-3-carbaldehyde is a fluorinated pyridine derivative characterized by the presence of an amino group, a fluorine atom, and a formyl group on the pyridine ring
Wissenschaftliche Forschungsanwendungen
2-Amino-5-fluoro-pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde typically involves the following steps:
Halogenation: The starting material, pyridine, undergoes halogenation to introduce the fluorine atom at the desired position.
Amination: The halogenated pyridine is then subjected to amination to introduce the amino group.
Formylation: Finally, the aminated pyridine is formylated to introduce the formyl group, resulting in the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-fluoro-pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Amino-5-fluoro-pyridine-3-carboxylic acid.
Reduction: Formation of 2-Amino-5-fluoro-pyridine-3-ol.
Substitution: Formation of various substituted pyridine derivatives.
Wirkmechanismus
The mechanism by which 2-Amino-5-fluoro-pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-fluoro-pyridine-3-carbaldehyde is similar to other fluorinated pyridine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
2-Amino-3-fluoropyridine
5-Fluoro-2-aminopyridine
3-Formyl-2-aminopyridine
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-amino-5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFBFSGMCGIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678398 | |
| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188433-88-6 | |
| Record name | 2-Amino-5-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)


![Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B1522585.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)
![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)

![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)



